N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
説明
特性
IUPAC Name |
N-(2-fluorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2/c1-13(2)27-18-12-17(21-14(3)22-18)24-8-10-25(11-9-24)19(26)23-16-7-5-4-6-15(16)20/h4-7,12-13H,8-11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQBFWKWZBXYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and pyrimidinyl groups. Common synthetic routes may include:
Formation of Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under controlled conditions.
Introduction of Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the piperazine ring.
Attachment of Pyrimidinyl Group: The pyrimidinyl group can be introduced via condensation reactions using suitable pyrimidine derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions may target the pyrimidinyl group, potentially converting it to a dihydropyrimidine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation Products: Alcohols, ketones.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Halogenated or nitro-substituted derivatives.
科学的研究の応用
N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide has been explored for various applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The fluorophenyl and pyrimidinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Comparison with Structural Analogs
Substituent Effects on Pyrimidine/Pyrimidinone Cores
Pyrimidine-Based Analogs
- N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS: 946372-63-0): Substituents: 3-chlorophenyl, 6-propoxy, 2-methylpyrimidine. Molecular Weight: 389.9 g/mol.
- N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS: 946324-71-6):
Quinazolinone-Based Analogs
- N-(2-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A1): Substituents: 2-fluorophenyl, 4-oxoquinazolinylmethyl. Yield: 46.7%; Melting Point: 192.5–194.2 °C. Key Difference: Quinazolinone moiety introduces hydrogen-bonding capacity, which may enhance target affinity compared to pyrimidine derivatives .
Pharmacological Activity in Related Compounds
- BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) :
- Leishmania CYP5122A1 Inhibitors (18e and 18i): Substituents: Trifluoromethylbenzyl or di-tert-butylbenzyl groups. Activity: EC50 values in the low micromolar range against intracellular L. donovani. Key Difference: Bulky hydrophobic groups in 18e/18i improve enzyme inhibition but may limit solubility compared to the isopropoxy-pyrimidine motif .
Melting Points and Yields
| Compound | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| Target Compound (hypothetical) | 6-isopropoxy, 2-methyl | ~185–195 (est.) | N/A |
| A1 (Quinazolinone) | 4-oxoquinazolinylmethyl | 192.5–194.2 | 46.7 |
| A13 (Trifluoromethylphenyl) | 2-trifluoromethylphenyl | 200.1–201.2 | N/A |
| 18i (Di-tert-butylbenzyl) | Di-tert-butylbenzyl | N/A | ~50 |
生物活性
N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, with the CAS number 946325-18-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H24FN5O2
- Molecular Weight : 373.4 g/mol
- Structure : The compound features a piperazine core substituted with a 2-fluorophenyl group and a pyrimidine derivative, which is critical for its biological activity.
The biological activity of N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is primarily attributed to its interaction with various biological targets. The compound has shown promising results in studies focusing on:
- Receptor Binding : It has been identified as a potential antagonist for neurokinin receptors, which are involved in several physiological processes including pain perception and inflammation .
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes associated with cellular signaling pathways, potentially affecting nucleotide synthesis and adenosine function.
- Antiviral Activity : Research has suggested that compounds with similar structures exhibit antiviral properties, possibly through interference with viral replication mechanisms .
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound:
Case Studies
- In Vitro Studies : A study conducted on cell lines demonstrated that the compound effectively reduced cell viability in cancerous cells, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Animal Models : In vivo studies using rodent models showed that administration of the compound led to decreased inflammatory responses and pain relief in models of acute and chronic pain, supporting its role as an analgesic agent .
- Comparative Analysis : When compared to other known NK(1) receptor antagonists, N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide exhibited superior potency and selectivity, making it a candidate for further development in therapeutic applications .
Q & A
Q. Basic Biological Screening
- Cell lines : Use cancer lines (e.g., MCF-7, HeLa) and counter-screen with non-cancerous fibroblasts (e.g., NIH/3T3) to assess selectivity .
- Dosing : Test concentrations from 1 nM–100 µM over 72 hours.
- Endpoint assays : MTT or resazurin reduction assays (EC₅₀ calculation) with validation via flow cytometry for apoptosis (Annexin V/PI staining) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
